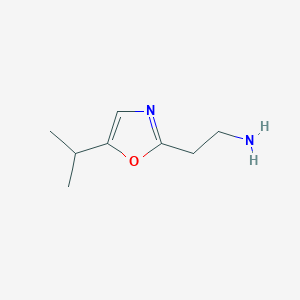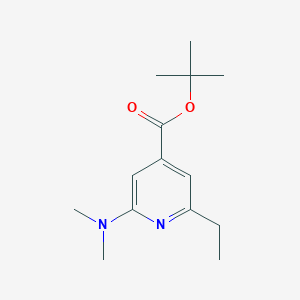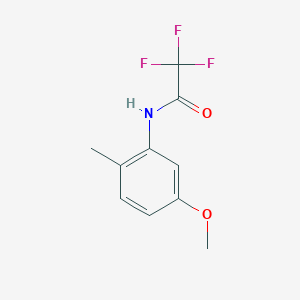![molecular formula C15H16BrNO3 B8522630 methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate](/img/structure/B8522630.png)
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate
描述
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve bromination and methoxylation steps to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application.
化学反应分析
Types of Reactions
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions would vary based on the specific reaction but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes and receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
What sets methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the bromo and methoxy groups can influence its interactions with other molecules, making it a valuable compound for research and development.
属性
分子式 |
C15H16BrNO3 |
|---|---|
分子量 |
338.20 g/mol |
IUPAC 名称 |
methyl 2-(5-bromo-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-19-10-6-12(16)11-8-13-9(5-15(18)20-2)3-4-17(13)14(11)7-10/h6-9H,3-5H2,1-2H3 |
InChI 键 |
YFJMNKSGEWSSIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C3N2CCC3CC(=O)OC)C(=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
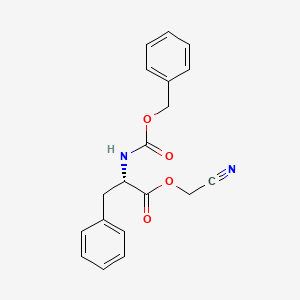
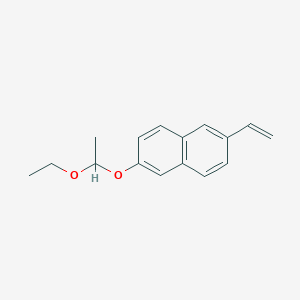
![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
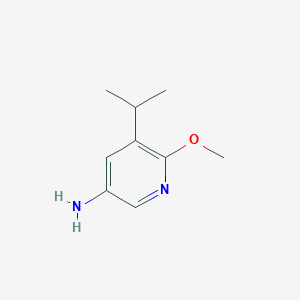
![3'-(1,3-Thiazol-2-yl)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one](/img/structure/B8522587.png)
![8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B8522588.png)
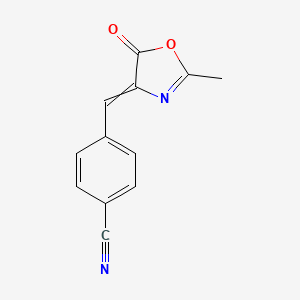
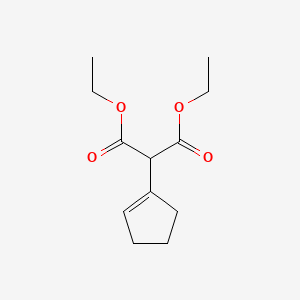
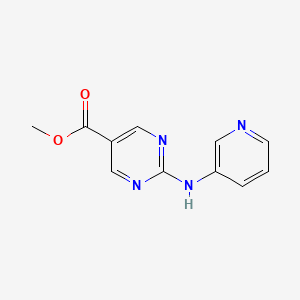
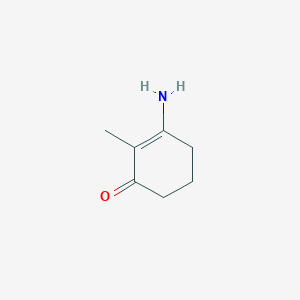
![N4-(3-bromo-4-chlorophenyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8522626.png)
